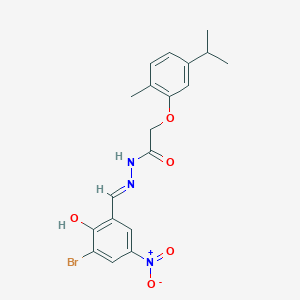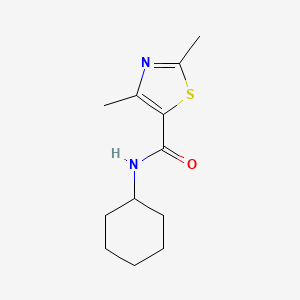![molecular formula C13H18BrNO B5970515 [1-(4-bromobenzyl)-2-piperidinyl]methanol](/img/structure/B5970515.png)
[1-(4-bromobenzyl)-2-piperidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-bromobenzyl)-2-piperidinyl]methanol, also known as BPBM, is a chemical compound that has been widely used in scientific research. BPBM is a potent and selective inhibitor of the serotonin transporter (SERT), which is a protein that regulates the reuptake of serotonin in the brain. The inhibition of SERT by BPBM has been shown to have a range of biochemical and physiological effects, which have been studied extensively in the laboratory.
作用機序
The mechanism of action of [1-(4-bromobenzyl)-2-piperidinyl]methanol involves the inhibition of SERT, which is a protein that regulates the reuptake of serotonin in the brain. By inhibiting SERT, [1-(4-bromobenzyl)-2-piperidinyl]methanol increases the levels of serotonin in the brain, which has a range of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of [1-(4-bromobenzyl)-2-piperidinyl]methanol are complex and varied. [1-(4-bromobenzyl)-2-piperidinyl]methanol has been shown to increase the levels of serotonin in the brain, which can have a range of effects on behavior, including changes in mood, appetite, and feeding behavior. [1-(4-bromobenzyl)-2-piperidinyl]methanol has also been shown to affect the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
実験室実験の利点と制限
[1-(4-bromobenzyl)-2-piperidinyl]methanol has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of SERT, which makes it a useful tool for studying the role of serotonin in the brain. [1-(4-bromobenzyl)-2-piperidinyl]methanol is also relatively stable and easy to handle, which makes it a useful compound for use in laboratory experiments.
However, there are also limitations to the use of [1-(4-bromobenzyl)-2-piperidinyl]methanol in laboratory experiments. [1-(4-bromobenzyl)-2-piperidinyl]methanol is a complex compound that requires specialized equipment and expertise to synthesize. It is also relatively expensive, which can limit its use in certain types of experiments.
将来の方向性
There are several future directions for research on [1-(4-bromobenzyl)-2-piperidinyl]methanol. One area of research is the development of new compounds that are more potent and selective inhibitors of SERT. Another area of research is the development of new methods for synthesizing [1-(4-bromobenzyl)-2-piperidinyl]methanol and related compounds. Finally, there is a need for further research on the biochemical and physiological effects of [1-(4-bromobenzyl)-2-piperidinyl]methanol and related compounds, particularly in the context of depression, anxiety, and other psychiatric disorders.
合成法
The synthesis of [1-(4-bromobenzyl)-2-piperidinyl]methanol involves several steps, including the reaction of 4-bromobenzyl chloride with piperidine to form 4-bromobenzylpiperidine, which is then converted to [1-(4-bromobenzyl)-2-piperidinyl]methanol through a series of chemical reactions. The synthesis of [1-(4-bromobenzyl)-2-piperidinyl]methanol is a complex process that requires specialized equipment and expertise.
科学的研究の応用
[1-(4-bromobenzyl)-2-piperidinyl]methanol has been used extensively in scientific research to study the role of serotonin in the brain and its effects on behavior. In particular, [1-(4-bromobenzyl)-2-piperidinyl]methanol has been used to investigate the role of serotonin in depression and anxiety disorders. [1-(4-bromobenzyl)-2-piperidinyl]methanol has also been used to study the effects of serotonin on appetite and feeding behavior.
特性
IUPAC Name |
[1-[(4-bromophenyl)methyl]piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-12-6-4-11(5-7-12)9-15-8-2-1-3-13(15)10-16/h4-7,13,16H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBGCIHWOWIGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5970434.png)
![2-mercapto-6-phenyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5970438.png)
![1-[4-(3-methoxyphenoxy)but-2-en-1-yl]pyrrolidine hydrochloride](/img/structure/B5970443.png)
![1-acetyl-4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5970463.png)

![2-[(benzylthio)acetyl]-N-(3,5-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B5970477.png)
![3-[1-(2H-1,2,3-benzotriazol-2-ylacetyl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide](/img/structure/B5970487.png)

![2-pyridin-4-yl-7-(4,4,4-trifluorobutanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5970494.png)

![2-(cyclopentylcarbonyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5970508.png)
![2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5970509.png)
![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinol](/img/structure/B5970510.png)
![6-({[3-(ethoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5970518.png)